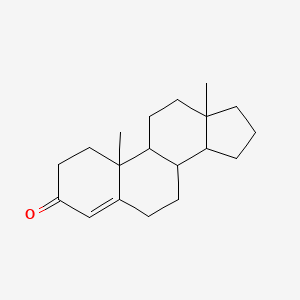

3-Oxo-delta4-steroid

描述

Structure

3D Structure

属性

IUPAC Name |

10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZLHAVPJYYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As Key Steroid Intermediates in Metabolic Networks

The 3-oxo-Δ4-steroid moiety is the hallmark of a class of molecules that serve as pivotal crossroads in steroidogenesis. The formation of this specific chemical structure from cholesterol-derived precursors is a committing step, channeling intermediates into the biosynthetic pathways of all major classes of steroid hormones—progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens—as well as bile acids. researchgate.netplos.org

The significance of these compounds lies in their position as branching points. For instance, progesterone (B1679170), a quintessential 3-oxo-Δ4-steroid, is not only a crucial hormone for pregnancy but also a central intermediate that can be further metabolized to produce corticosteroids like cortisol and aldosterone, or androgens like androstenedione (B190577) and testosterone (B1683101). researchgate.net Similarly, androstenedione itself is a 3-oxo-Δ4-steroid that can be converted to either testosterone or, through aromatization, to estrogens. This metabolic plasticity underscores their importance; the fate of a steroid precursor is often determined once it is converted into its 3-oxo-Δ4-derivative.

Deficiencies in the enzymes that process these intermediates can lead to significant physiological disruption. For example, a lack of 3-oxo-Δ4-steroid 5β-reductase (AKR1D1) results in the inability to properly synthesize bile acids, leading to severe cholestatic liver disease. plos.orgmetabolicsupportuk.org This highlights the non-redundant and essential role of the metabolic pathways pivoting around these key intermediates.

The following table details some of the primary 3-oxo-Δ4-steroid intermediates and their roles in major metabolic networks.

| Key Intermediate | Chemical Class | Subsequent Metabolic Pathways |

| Progesterone | Progestogen | - Mineralocorticoid Synthesis (→ Aldosterone)- Glucocorticoid Synthesis (→ Cortisol)- Androgen Synthesis (→ Androstenedione) |

| Androstenedione | Androgen | - Testosterone Synthesis- Estrogen Synthesis (→ Estrone) |

| Testosterone | Androgen | - Conversion to Dihydrotestosterone (DHT)- Estrogen Synthesis (→ Estradiol) |

| 7α-hydroxy-4-cholesten-3-one | Bile Acid Precursor | - Primary Bile Acid Synthesis (→ Cholic Acid, Chenodeoxycholic Acid) plos.org |

| 4,7-cholestadien-14α-ol-3,6-dione | Ecdysteroid Precursor | - Ecdysteroid Synthesis in Arthropods nih.govnih.gov |

Overview of Central Biosynthetic and Biotransformational Roles

Endogenous Mammalian Steroidogenesis Pathways

In mammals, the synthesis of all major steroid hormones relies on the precise enzymatic conversion of precursor molecules, where 3-oxo-Δ4-steroids play a central role.

Role of 3β-Hydroxysteroid Dehydrogenase/Δ5→4-Isomerase (HSD3B) in Conversion of Δ5-Steroid Precursors

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5→4-isomerase (HSD3B) is indispensable for mammalian steroidogenesis. This bifunctional enzyme catalyzes a two-step reaction: the oxidation of the 3β-hydroxyl group of Δ5-steroid precursors to a 3-keto group and the isomerization of the Δ5 double bond to a Δ4 position. This transformation is essential for converting inactive Δ5-3β-hydroxysteroids into the biologically active Δ4-3-ketosteroid forms, which are precursors for all classes of steroid hormones oup.comwikipedia.orgnih.govuniprot.orgmdpi.comgenecards.orgnih.govaacrjournals.orgresearchgate.net. For instance, HSD3B converts pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione oup.comwikipedia.orggenecards.orgwikipedia.org.

Table 1: HSD3B-Catalyzed Conversion of Δ5-Steroid Precursors to Δ4-3-Ketosteroids

| Δ5-3β-Hydroxysteroid Precursor | Enzyme | Δ4-3-Ketosteroid Product | Primary Hormone Class |

| Pregnenolone | HSD3B | Progesterone | Progestogen |

| 17α-Hydroxypregnenolone | HSD3B | 17α-Hydroxyprogesterone | Glucocorticoid precursor |

| Dehydroepiandrosterone (DHEA) | HSD3B | Androstenedione | Androgen |

| Androstenediol | HSD3B | Testosterone | Androgen |

Formation as Intermediates in Androgen, Estrogen, and Glucocorticoid Biosynthesis

The Δ4-3-ketosteroid structure, characteristic of 3-oxo-Δ4-steroids, is a fundamental intermediate in the synthesis of androgens, estrogens, and glucocorticoids. Androstenedione, a prominent 3-oxo-Δ4-steroid, serves as a direct precursor to testosterone, the primary male sex hormone, and is also converted to estrone, an estrogen, via aromatase activity oup.comwikipedia.orgaacrjournals.orgwikipedia.orgmdpi.com. Similarly, 17α-hydroxyprogesterone, another 3-oxo-Δ4-steroid, is a key intermediate in the biosynthesis of cortisol, a major glucocorticoid oup.comwikipedia.orgmdpi.com.

Table 2: Key 3-Oxo-Δ4-Steroid Intermediates in Mammalian Steroid Hormone Biosynthesis

| Steroid Hormone Class | Key 3-Oxo-Δ4-Steroid Intermediate | Precursor to / From |

| Androgens | Androstenedione | DHEA, Testosterone |

| Androgens | Testosterone | Androstenedione |

| Estrogens | Estrone | Androstenedione |

| Glucocorticoids | 17α-Hydroxyprogesterone | 17α-Hydroxypregnenolone |

| Progestogens | Progesterone | Pregnenolone |

Ecdysteroid Biosynthesis in Invertebrates

In arthropods, particularly insects, ecdysteroids are vital hormones regulating molting and metamorphosis. Their biosynthesis involves a complex pathway where 3-oxo-Δ4-steroids are implicated as crucial intermediates.

Postulated and Experimentally Supported Involvement as "Black Box" Intermediates

The initial steps of ecdysteroid biosynthesis, starting from cholesterol and leading to the formation of 7-dehydrocholesterol (B119134) (7dC), are well-established. However, the subsequent conversions of 7dC into intermediates that eventually lead to ecdysone (B1671078) are less understood and collectively referred to as the "Black Box" tandfonline.comnih.govresearchgate.nettandfonline.comnih.govresearchgate.netnih.gov. Research suggests that 3-oxo-Δ4-steroids, such as cholesta-4,7-diene-3,6-dione-14α-ol (Δ4-diketol), are likely candidates for these "Black Box" intermediates. These compounds have been shown to be converted into ecdysteroids after undergoing a 5β-reduction, a reaction catalyzed by enzymes similar to those found in vertebrate steroid metabolism and bile acid synthesis tandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.netresearchgate.netnih.govnih.govportlandpress.comnih.govgrafiati.com.

Identification of Specific 3-Oxo-Δ4-Steroid Candidates in Ecdysteroid Pathways

Specific 3-oxo-Δ4-steroids have been identified or proposed as key intermediates in the ecdysteroidogenic pathway. Notably, cholesta-4,7-diene-3,6-dione-14α-ol (Δ4-diketol) and related compounds have been experimentally incubated with moulting gland cells, demonstrating their conversion into ecdysteroids like 3-dehydroecdysone (B1239484) and ecdysone tandfonline.comresearchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netnih.govportlandpress.comnih.govgrafiati.comcore.ac.uk. This conversion involves a 5β-reduction, confirming the role of 3-oxo-Δ4 structures in this process.

Table 3: Proposed 3-Oxo-Δ4-Steroid Intermediates in Ecdysteroid Biosynthesis

| Proposed Intermediate (3-Oxo-Δ4-Steroid) | Role in Ecdysteroid Biosynthesis | Evidence Type |

| Cholesta-5,7-diene-3-one (3-oxo-7dC) | Early "Black Box" candidate | Postulated, experimental studies |

| Cholesta-4,7-diene-3,6-dione-14α-ol (Δ4-diketol) | Key "Black Box" intermediate, precursor to ecdysteroids | Experimental conversion in vitro and in vivo, rescue experiments |

| 5β[H]cholesta-7-ene-3,6-dione-14α-ol (Diketol) | Intermediate in the conversion to ecdysteroids | Experimental conversion |

| 4,7-cholestadien-14α-ol-3,6-dione | Suggested intermediate in the biosynthetic pathway | Experimental conversion via 5β-reduction |

Formation within Bile Acid Metabolic Pathways

3-Oxo-Δ4-steroids are also integral to the synthesis of bile acids, which are crucial for lipid digestion and absorption. In the classic pathway of bile acid synthesis, intermediates such as 7α-hydroxy-4-cholesten-3-one and 7α,12α-dihydroxy-4-cholesten-3-one feature the 3-oxo-Δ4 structure frontiersin.orgmdpi.com. These compounds are subsequently reduced by the enzyme Δ4-3-oxosteroid-5β-reductase (AKR1D1) to form the 5β-cholestane derivatives that are precursors to primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) frontiersin.orgmdpi.commdpi.comtandfonline.complos.orgabdominalkey.commhmedical.com. Deficiency in AKR1D1 can lead to the accumulation of 3-oxo-Δ4 bile acids, indicating their critical role in this metabolic pathway mdpi.complos.orgabdominalkey.commhmedical.comjci.org.

Table 4: Bile Acid Synthesis Intermediates Featuring the 3-Oxo-Δ4 Structure

| Bile Acid Synthesis Step | Intermediate with 3-Oxo-Δ4 Structure | Subsequent Transformation Enzyme | Primary Bile Acid Precursor |

| Conversion of 7α-hydroxycholesterol | 7α-Hydroxy-4-cholesten-3-one | Δ4-3-oxosteroid-5β-reductase | 5β-cholestane-3α,7α-diol |

| Conversion of 7α,12α-dihydroxycholesterol | 7α,12α-Dihydroxy-4-cholesten-3-one | Δ4-3-oxosteroid-5β-reductase | 5β-cholestane-3α,7α,12α-triol |

List of Compound Names Mentioned:

3-Oxo-Δ4-steroid

Pregnenolone

Progesterone

17α-Hydroxypregnenolone

17α-Hydroxyprogesterone

Dehydroepiandrosterone (DHEA)

Androstenedione

Androstenediol

Testosterone

Estrone

Cortisol

Cholesterol

7-Dehydrocholesterol (7dC)

Cholesta-5,7-diene-3-one (3-oxo-7dC)

Cholesta-4,7-diene-3,6-dione-14α-ol (Δ4-diketol)

5β[H]cholesta-7-ene-3,6-dione-14α-ol (Diketol)

4,7-cholestadien-14α-ol-3,6-dione

3-Dehydroecdysone

Ecdysone

25-Deoxyecdysone

7α-Hydroxy-4-cholesten-3-one

7α,12α-Dihydroxy-4-cholesten-3-one

5β-cholestane-3α,7α-diol

5β-cholestane-3α,7α,12α-triol

Cholic Acid (CA)

Chenodeoxycholic Acid (CDCA)

Enzymatic Transformations and Metabolic Fates of 3 Oxo Δ4 Steroids

Steroid 5β-Reductase Activity

Steroid 5β-reductase, a member of the aldo-keto reductase (AKR) superfamily, catalyzes the reduction of the C4-C5 double bond of 3-oxo-Δ4-steroids. researchgate.netmdpi.com This enzymatic reaction is unique as it introduces a cis-junction between the A and B rings of the steroid, resulting in a non-planar, bent structure. bham.ac.uknih.gov This transformation is essential for the biological functions of the resulting 5β-reduced steroids. In humans, a single enzyme is responsible for all 5β-reduction of steroids. researchgate.net

Δ4-3-Oxosteroid 5β-Reductase (AKR1D1)

The primary enzyme responsible for the 5β-reduction of 3-oxo-Δ4-steroids in humans is Δ4-3-oxosteroid 5β-reductase, scientifically designated as AKR1D1. nih.gov This enzyme is predominantly expressed in the liver, the main site for both bile acid synthesis and steroid hormone metabolism. nih.gov AKR1D1's role is central to these pathways, and its dysfunction can lead to significant pathological conditions. mdpi.com

AKR1D1 is a soluble, monomeric enzyme that belongs to the aldo-keto reductase superfamily. bham.ac.uk Its catalytic mechanism involves the transfer of a hydride ion from the cofactor NADPH to the C5 position of the steroid substrate. medlineplus.govbioscientifica.com A key feature of the AKR1D1 active site is the presence of a catalytic tetrad of amino acid residues: Tyrosine (Y58), Glutamic acid (E120), Lysine (K87), and Histidine. Site-directed mutagenesis studies have confirmed a mechanism where the 4-pro-R hydride is transferred from the nicotinamide (B372718) ring of NADPH to the C5 of the steroid substrate. medlineplus.govbioscientifica.com

A unique substitution of Glutamic acid at position 120 (E120) in the catalytic tetrad allows for deeper penetration of the steroid substrate into the active site, which facilitates optimal positioning for the reaction. medlineplus.govbioscientifica.com This E120 residue, along with Y58, creates a "superacidic" oxyanion hole that polarizes the C3 ketone of the steroid, a critical step for the reduction of the C4-C5 double bond. bham.ac.ukmedlineplus.govbioscientifica.com

AKR1D1 exhibits broad substrate specificity, acting on a variety of C18, C19, C21, and C27 Δ4-ketosteroids. researchgate.netgenecards.org This includes precursors for bile acids as well as various steroid hormones. bham.ac.uk Research has shown that AKR1D1 can efficiently reduce all tested steroids at a physiological pH, indicating it is the sole enzyme necessary for the formation of all 5β-steroid metabolites in humans. researchgate.netgenecards.org However, the rate of the reaction is sensitive to the structure of the steroid substrate. nih.gov For instance, steroid hormones like aldosterone, testosterone (B1683101), and cortisone (B1669442) are reduced at a significantly higher rate than bile acid precursors with longer side chains. nih.gov

The enzyme is highly stereospecific, exclusively catalyzing the reduction of the C4-C5 double bond to produce a 5β-configuration. nih.govgenecards.org This stereospecificity is crucial for the subsequent biological activity of the reduced steroid.

The catalytic activity of AKR1D1 is strictly dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH). researchgate.netgenecards.org NADPH acts as the hydride donor in the reduction reaction. bham.ac.uk Fluorescence titration studies have shown that AKR1D1 has a high affinity for NADPH, binding it in the nanomolar range. nih.govuniprot.org

| Substrate Class | Specific Examples | Relative Reaction Rate |

|---|---|---|

| C18 Steroids (Estrogens) | - | - |

| C19 Steroids (Androgens) | Testosterone, Androstenedione (B190577) | High |

| C21 Steroids (Corticosteroids and Progestogens) | Cortisone, Progesterone (B1679170), Aldosterone | High |

| C27 Steroids (Bile Acid Precursors) | 7α-hydroxy-4-cholesten-3-one | Low |

The primary and most significant consequence of AKR1D1 activity is the alteration of the steroid's three-dimensional structure. The reduction of the Δ4 double bond and the introduction of a hydrogen atom at the C5 position in the β-orientation forces the A ring of the steroid to adopt a cis-conformation relative to the B ring. researchgate.netgenecards.org This creates a pronounced 90° bend in the steroid molecule, transforming the previously planar structure into a bent one. bham.ac.uknih.gov

This A/B cis-ring junction is a defining feature of 5β-reduced steroids and is critical for their biological function. researchgate.netgenecards.org For example, this bent structure is essential for the detergent-like properties of bile acids, enabling them to emulsify dietary fats effectively. bham.ac.uk

| Enzyme | Product Configuration | A/B Ring Junction | Overall Molecular Shape |

|---|---|---|---|

| Steroid 5α-Reductase | 5α-dihydrosteroid | Trans | Planar |

| Steroid 5β-Reductase (AKR1D1) | 5β-dihydrosteroid | Cis | Bent (90°) |

The expression of the AKR1D1 gene is subject to complex regulation at both the transcriptional and post-translational levels, ensuring tight control over the production of 5β-reduced steroids.

Transcriptional Regulation: The transcription of AKR1D1 is influenced by various nuclear receptors and signaling molecules, particularly in the liver.

Bile Acids: Primary bile acids, chenodeoxycholic acid (CDCA) and cholic acid (CA), are key regulators of AKR1D1 expression. CDCA has been shown to repress AKR1D1 expression through a negative feedback mechanism. researchgate.netnih.gov Conversely, CA upregulates its expression in a positive feed-forward manner. nih.gov This differential regulation helps maintain the homeostasis of the bile acid pool.

Nuclear Receptors: Several nuclear receptors that play crucial roles in lipid and xenobiotic metabolism have been implicated in the regulation of AKR1D1.

Farnesoid X Receptor (FXR): While a primary sensor for bile acids, studies suggest that FXR is not directly involved in the regulation of AKR1D1.

Peroxisome Proliferator-Activated Receptor alpha (PPARα): Activation of PPARα has been shown to transcriptionally down-regulate AKR1D1 expression. nih.gov

Liver X Receptor (LXR): Activation of LXR leads to an increase in AKR1D1 expression.

Glucocorticoid Receptor (GR): Glucocorticoids, acting through the GR, can down-regulate the expression and activity of AKR1D1. mfd.org.mk This creates a feedback loop where high levels of glucocorticoids reduce their own clearance. mfd.org.mk

Post-Translational Regulation: Post-translational modifications and protein stability also play a role in controlling the levels of active AKR1D1 enzyme. Certain mutations in the AKR1D1 gene can lead to the production of less stable proteins. nih.gov Studies on disease-related mutants have shown that while mRNA levels may be normal, the protein expression and functional activity are dramatically reduced due to increased protein degradation. nih.gov For instance, treatment with the protein synthesis inhibitor cycloheximide (B1669411) revealed that several mutant forms of AKR1D1 are less stable than the wild-type enzyme. nih.gov

Genetic variations in the AKR1D1 gene can have significant consequences for its function, leading to metabolic disorders. More than 10 mutations in the AKR1D1 gene have been identified as the cause of congenital bile acid synthesis defect type 2. This condition is characterized by cholestasis, an impairment in the production and release of bile.

Most of these mutations are missense mutations, resulting in a single amino acid substitution in the enzyme. These changes can severely reduce or abolish the enzyme's function. For example, the P133R mutation has been shown to result in a highly reduced K_m and V_max, and the mutant enzyme is more thermolabile in the absence of NADPH. nih.gov

Functional analyses of various mutants expressed in cell lines have demonstrated that these genetic variants lead to significantly decreased levels of active enzyme, either through reduced catalytic efficiency or decreased protein stability. nih.gov This impairment in AKR1D1 function disrupts the bile acid synthesis pathway, leading to an accumulation of 3-oxo-Δ4 steroid intermediates and a deficiency in mature bile acids. nih.gov

| Variant | Amino Acid Change | Functional Consequence | Associated Pathology |

|---|---|---|---|

| P133R | Proline to Arginine at position 133 | Reduced K_m and V_max, increased thermolability | Bile Acid Synthesis Defect |

| L106F | Leucine to Phenylalanine at position 106 | Impaired protein folding and stability | Bile Acid Synthesis Defect |

| P198L | Proline to Leucine at position 198 | Reduced protein expression and stability | Bile Acid Synthesis Defect |

| G223E | Glycine to Glutamic Acid at position 223 | Reduced protein expression and stability | Bile Acid Synthesis Defect |

| R261C | Arginine to Cysteine at position 261 | Reduced protein expression and stability | Bile Acid Synthesis Defect |

Other 5β-Reductases (e.g., Microbial BaiCD)

In the context of the gut microbiome, specific enzymes are responsible for the 5β-reduction of 3-oxo-Δ4-steroid intermediates, particularly within the bile acid metabolic pathways. The bai (bile acid-inducible) operon, found in select gut bacteria like Clostridium scindens, encodes several enzymes crucial for transforming primary bile acids into secondary bile acids. nih.govasm.org

Within this system, the flavin-dependent oxidoreductase BaiCD plays a key role. nih.govfrontiersin.org In the 7α-dehydroxylation pathway that converts cholic acid (CA) or chenodeoxycholic acid (CDCA) to their respective secondary bile acids, an initial oxidation of the 3α-hydroxyl group by BaiA (a 3α-hydroxysteroid dehydrogenase) forms a 3-oxo-steroid intermediate. asm.orgnih.gov Subsequent steps lead to the formation of a 3-oxo-Δ4-bile acid intermediate. nih.gov The BaiCD enzyme, along with BaiH, is then responsible for the reductive steps that saturate the double bonds, including the C4=C5 bond, leading to the formation of a 3-oxo-5β-steroid (e.g., 3-oxo-DCA). frontiersin.orgmdpi.com This intermediate is then further reduced at the C-3 position to yield the final secondary bile acid. frontiersin.org Phylogenetic analyses distinguish the BaiCD bile acid reductase clade from a separate steroid hormone 5β-reductase clade, indicating specialization. nih.gov

Steroid 5α-Reductase Activity

3-Oxo-5α-Steroid 4-Dehydrogenase (SRD5A2) and Related Enzymes

Steroid 5α-reductase 2 (SRD5A2), also known as 3-oxo-5α-steroid 4-dehydrogenase 2, is a critical microsomal enzyme in human androgen metabolism. wikipedia.orggenecards.org It is encoded by the SRD5A2 gene and is highly expressed in androgen-sensitive tissues like the prostate. wikipedia.orggenecards.org The primary function of SRD5A2 is to catalyze the conversion of testosterone, a 3-oxo-Δ4-steroid, into the more potent androgen 5α-dihydrotestosterone (DHT). wikipedia.orguniprot.orguniprot.org This conversion involves the reduction of the double bond between carbons 4 and 5, establishing the 5α-configuration of the A/B ring junction. uniprot.org

Microbial Bile Acid 5α-Reductases (BaiP, BaiJ)

In addition to the 5β-reduction pathway, gut microbes can also catalyze the 5α-reduction of 3-oxo-Δ4-bile acid intermediates, leading to the formation of allo-bile acids. nih.gov This alternative pathway involves enzymes such as BaiP and BaiJ, which are microbial bile acid 5α-reductases. nih.govnih.gov When a 3-oxo-Δ4-deoxycholic acid (3-oxo-Δ4-DCA) intermediate is formed during bile acid metabolism, BaiP or BaiJ can reduce it to 3-oxo-allo-deoxycholic acid (3-oxo-alloDCA). nih.gov

Recent studies have confirmed that BaiJ from Clostridium scindens possesses 5α-reductase activity, reducing 3-oxo-Δ4-LCA and 3-oxo-Δ4-DCA to their 3-oxo-allo forms. nih.gov A homolog of BaiJ, named BaiP, found in other organisms, has also been identified as a bile acid 5α-reductase involved in the production of allo-bile acids. nih.gov These 5α-reductases appear to be prevalent in bacteria from the Bacteroidetes phylum. nih.gov

Characterization of Promiscuous Microbial 3-Oxo-Δ4-Steroid Reductases (OsrB)

Recent research has identified a promiscuous microbial 3-oxo-Δ4-steroid reductase named OsrB in the human gut bacterium Clostridium steroidoreducens. nih.gov This enzyme is part of the OsrABC reductive steroid hormone pathway. nih.gov OsrB specifically acts as a 3-oxo-Δ4-steroid hormone reductase, converting various steroid hormones with the 3-oxo-Δ4-steroid scaffold into their 5β-dihydrosteroid intermediates. nih.gov

Unlike the more specific bile acid reductases, OsrB demonstrates broad substrate flexibility, acting on corticosteroids like cortisol and progestins like progesterone. nih.gov For instance, it reduces cortisol to 5β-dihydrocortisol. nih.gov Interestingly, while OsrB catalyzes this 5β-reduction, it shows poor activity with standard electron donors like NADH and NADPH, suggesting it utilizes a currently unidentified electron donor in its native environment. nih.gov The discovery of OsrB and its homologs has provided a new understanding of how gut bacteria can modulate a wide range of natural and synthetic steroid hormones. nih.gov

Hydroxysteroid Dehydrogenase (HSD) Interconversions

3α- and 3β-HSD Activities Affecting the C-3 Ketone of 3-Oxo-Δ4-Steroids

Hydroxysteroid dehydrogenases (HSDs) are a large family of oxidoreductases that catalyze the interconversion of ketone and hydroxyl groups on the steroid nucleus. mdpi.com These enzymes are critical in both the synthesis and catabolism of 3-oxo-Δ4-steroids.

3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD): This bifunctional enzyme is essential for the biosynthesis of all major classes of hormonal steroids, including progesterone, androgens, and estrogens. wikipedia.orgoup.comnih.gov It catalyzes the conversion of 3β-hydroxy-Δ5-steroid precursors into 3-oxo-Δ4-steroids. oup.comuniprot.org For example, it converts pregnenolone (B344588) to progesterone and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, both of which are key 3-oxo-Δ4-steroids. wikipedia.orgnih.govuniprot.org This reaction involves two steps: the NAD+-dependent dehydrogenation of the 3β-hydroxyl group to a 3-ketone, followed by the isomerization of the Δ5 double bond to the Δ4 position. oup.com

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme primarily acts on the products of 5α- and 5β-reduction. Following the conversion of a 3-oxo-Δ4-steroid to a 3-oxo-5α-steroid or 3-oxo-5β-steroid, 3α-HSDs catalyze the reduction of the C-3 ketone to a 3α-hydroxyl group. wikipedia.org For example, in the gut, after BaiCD forms a 3-oxo-DCA intermediate, a 3α-HSD (like BaiA) reduces it to form deoxycholic acid (DCA). nih.gov This reversible reaction modulates the biological activity of steroids, as the 3α-hydroxy metabolites often have different receptor binding affinities than their 3-oxo precursors. wikipedia.org

Similarly, microbial 3β-HSDs can act on these saturated intermediates. For instance, some gut bacteria possess 3β-HSDs that can produce iso-bile acids from 3-oxo intermediates. mdpi.comnih.gov

Data Tables

Table 1: Enzymatic Transformations of the 3-Oxo-Δ4-Steroid Core Structure

| Enzyme | Class | Organism Type | Substrate(s) | Product(s) |

|---|---|---|---|---|

| BaiCD | 5β-Reductase | Microbial (e.g., Clostridium) | 3-oxo-Δ4-bile acid | 3-oxo-5β-bile acid |

| SRD5A2 | 5α-Reductase | Human | Testosterone, Progesterone | 5α-Dihydrotestosterone (DHT), 5α-Dihydroprogesterone |

| BaiJ / BaiP | 5α-Reductase | Microbial (e.g., Clostridium) | 3-oxo-Δ4-bile acid | 3-oxo-allo-bile acid (5α) |

| OsrB | 5β-Reductase | Microbial (e.g., Clostridium) | Cortisol, Progesterone | 5β-Dihydrocortisol, 5β-Dihydroprogesterone |

| 3β-HSD | Dehydrogenase / Isomerase | Human, Porcine | Pregnenolone, DHEA | Progesterone, Androstenedione |

| 3α-HSD (e.g., BaiA) | Dehydrogenase | Microbial | 3-oxo-5β-bile acid | 3α-hydroxy-5β-bile acid (e.g., DCA) |

Table 2: Compound Names Mentioned in This Article

| Compound Name | Abbreviation |

|---|---|

| 3-Oxo-delta4-steroid | - |

| Allo-deoxycholic acid | alloDCA |

| Androstenedione | - |

| Chenodeoxycholic acid | CDCA |

| Cholic acid | CA |

| Corticosterone | - |

| Cortisol | - |

| Dehydroepiandrosterone | DHEA |

| Deoxycholic acid | DCA |

| 5α-Dihydrocortisol | - |

| 5β-Dihydrocortisol | - |

| 5α-Dihydroprogesterone | - |

| 5β-Dihydroprogesterone | - |

| 5α-Dihydrotestosterone | DHT |

| Lithocholic acid | LCA |

| 3-Oxo-allo-deoxycholic acid | 3-oxo-alloDCA |

| 3-Oxo-deoxycholic acid | 3-oxo-DCA |

| 3-Oxo-Δ4-deoxycholic acid | 3-oxo-Δ4-DCA |

| 3-Oxo-Δ4-lithocholic acid | 3-oxo-Δ4-LCA |

| Pregnenolone | - |

| Progesterone | - |

Stereochemical Aspects of Reductive Conversion to Hydroxysteroids

The reductive conversion of 3-oxo-Δ4-steroids into their corresponding hydroxysteroids is a pivotal metabolic step that profoundly alters their biological activity. This process involves the reduction of both the C4-C5 double bond (Δ4) and the 3-keto group, each catalyzed by distinct classes of stereospecific enzymes, resulting in specific stereoisomers.

The initial and rate-limiting step is the irreversible reduction of the Δ4 double bond, catalyzed by steroid 5-reductases. This reaction establishes the stereochemistry of the junction between the A and B rings of the steroid nucleus. Two main isoforms exist:

Steroid 5α-reductases (SRD5A) : These enzymes add a hydride to the α-face (bottom face) of the steroid, producing a 5α-dihydrosteroid. This creates a planar A/B trans ring fusion, a conformation often associated with the activation of androgens (e.g., the conversion of testosterone to the more potent dihydrotestosterone).

Steroid 5β-reductase (AKR1D1) : This enzyme, a member of the aldo-keto reductase (AKR) superfamily, adds a hydride to the β-face (top face) of the steroid. nih.gov This results in a 5β-dihydrosteroid with a non-planar, bent A/B cis ring fusion. nih.gov This conformation is crucial for the biosynthesis of bile acids and is also a key step in the inactivation and catabolism of steroid hormones. nih.govnih.gov The 5β-reductase is a cytosolic enzyme that utilizes NADPH as an electron donor and is highly specific for 3-oxo-Δ4 substrates. nih.gov

Following the reduction of the double bond, the 3-keto group is reduced to a hydroxyl group by NAD(P)H-dependent hydroxysteroid dehydrogenases (HSDs). These enzymes exhibit high regio- and stereospecificity, determining whether a 3α- or 3β-hydroxyl group is formed.

3α-Hydroxysteroid Dehydrogenases (3α-HSDs) : These enzymes transfer a hydride to the β-face of the C3-carbonyl, resulting in the formation of a 3α-hydroxy group, which has an axial orientation in the 5α-steroid series.

3β-Hydroxysteroid Dehydrogenases (3β-HSDs) : These enzymes transfer a hydride to the α-face of the C3-carbonyl, yielding a 3β-hydroxy group, which has an equatorial orientation in the 5α-steroid series.

The combination of these reductive steps leads to the formation of four possible stereoisomers from a single 3-oxo-Δ4-steroid precursor, each with distinct metabolic roles and biological activities.

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Cofactor | Stereochemical Result | Biological Significance |

|---|---|---|---|---|---|

| 5α-Reductase | SRD5A family | Reduction of C4-C5 double bond | NADPH | 5α-configuration (A/B trans fusion) | Androgen activation, steroid hormone metabolism |

| 5β-Reductase | AKR1D1 | Reduction of C4-C5 double bond | NADPH | 5β-configuration (A/B cis fusion) | Bile acid synthesis, steroid hormone inactivation |

| 3α-Hydroxysteroid Dehydrogenase | AKR1C family | Reduction of 3-keto group | NAD(P)H | 3α-hydroxyl group (axial in 5α-series) | Steroid inactivation/activation, neurosteroid synthesis |

| 3β-Hydroxysteroid Dehydrogenase | HSD3B family | Reduction of 3-keto group | NAD(P)H | 3β-hydroxyl group (equatorial in 5α-series) | Steroid inactivation/activation |

Other Enzymatic Modifications

Beyond reductive pathways, 3-oxo-Δ4-steroids are substrates for other enzymatic modifications that introduce further structural diversity and are essential for specific metabolic functions, such as bile acid transformation and steroid degradation.

A key modification of 3-oxo-Δ4-steroids occurs in the gut microbiome through the action of dehydratases. The bile acid 7α-dehydroxylation pathway, carried out by certain intestinal bacteria like Clostridium scindens, is a prime example. microbialtec.com This multi-step process converts primary bile acids (e.g., cholic acid) into secondary bile acids (e.g., deoxycholic acid).

A central intermediate in this pathway is a 7α-hydroxy-3-oxo-Δ4-cholenoic acid, often conjugated to Coenzyme A (CoA). microbialtec.com The enzyme Bile Acid 7α-Dehydratase (BaiE) catalyzes the rate-limiting and irreversible step of this pathway. nih.govmicrobialtec.com BaiE acts on this 3-oxo-Δ4-steroid intermediate to remove the 7α-hydroxyl group via a dehydration reaction (elimination of water). nih.govmicrobialtec.com This elimination creates a new double bond between C6 and C7, yielding a 3-oxo-Δ4,6-dienoyl-CoA intermediate. microbialtec.comresearchgate.net

Structural and mutagenesis studies of BaiE from C. scindens have revealed a catalytic triad (B1167595) of Tyr30, Asp35, and His83 that is essential for catalysis. microbialtec.comuniprot.org The reaction proceeds via a diaxial trans-elimination of water. nih.gov This dehydratase activity is highly specific and is a critical gateway committing the steroid intermediate to the formation of secondary bile acids.

The 3-oxo-Δ4-steroid core can be further modified by various oxidoreductases that introduce additional unsaturation, a key step in many steroid degradation cascades and in the synthesis of pharmaceutically important steroids.

A prominent example is the action of 3-Ketosteroid-Δ1-Dehydrogenase (Δ1-KSTD) , a FAD-dependent enzyme found in numerous microorganisms, particularly bacteria from the phylum Actinobacteria. nih.govresearchgate.net This enzyme catalyzes the 1,2-desaturation of the A-ring of 3-ketosteroid substrates. nih.govnih.gov Δ1-KSTDs show a preference for substrates already possessing the C4-C5 double bond, making 3-oxo-Δ4-steroids like 4-androstene-3,17-dione (AD) ideal substrates. nih.gov The reaction converts the 3-oxo-Δ4-steroid into a 3-oxo-Δ1,4-dienoid product, such as 1,4-androstadiene-3,17-dione (ADD). nih.gov

This Δ1-dehydrogenation is a crucial initial step in microbial steroid degradation pathways, as the introduction of the C1-C2 double bond destabilizes the steroid nucleus, facilitating subsequent B-ring opening. nih.gov The catalytic mechanism involves key active site residues. For the Δ1-KSTD from Rhodococcus erythropolis, Tyr487 and Gly491 are proposed to promote the necessary keto-enol tautomerization of the substrate, while a second tyrosine (Tyr318) abstracts the C2 proton and the FAD cofactor accepts a hydride from C1. nih.gov

These oxidoreductases often function as part of enzymatic cascades. For instance, in microbial steroid catabolism, the 3-oxo-Δ1,4-dienoid product of Δ1-KSTD becomes the substrate for subsequent enzymes, such as 9α-hydroxylases, which continue the process of ring cleavage and degradation. nih.gov

| Enzyme Class | Specific Enzyme Example | Substrate Example | Product Example | Cofactor | Biological Role |

|---|---|---|---|---|---|

| 3-Ketosteroid-Δ1-Dehydrogenase | Δ1-KSTD (from Rhodococcus, Propionibacterium) | 4-Androstene-3,17-dione (a 3-oxo-Δ4-steroid) | 1,4-Androstadiene-3,17-dione (a 3-oxo-Δ1,4-dienoid) | FAD | Initiation of microbial steroid degradation; Synthesis of pharmaceutical steroids |

| 3-Oxo-5β-steroid:acceptor Δ4-oxidoreductase | (Bacterial) | 3-Oxo-5β-steroid | 3-Oxo-Δ4-steroid | Acceptor (e.g., FAD, quinone) | Bile acid biosynthesis; Steroid hormone metabolism (reverse reaction) |

Microbial Transformations and Their Role in Steroid Metabolism

The Gut Microbiota and the Sterolbiome

The collective genetic potential of the gut microbiome to produce endocrine molecules from steroids is termed the "sterolbiome" cohlife.org. This concept highlights the gut microbial community's function as an endocrine organ, capable of generating a wide array of steroid metabolites distinct from those produced by the host liver cohlife.org. These microbial activities fundamentally shape the landscape of steroid molecules in the body, influencing everything from hormone homeostasis to the toxicity of bile acids.

Gut bacteria are central players in the biotransformation of steroids and bile acids. The liver synthesizes primary bile acids from cholesterol, which are then secreted into the gut. Here, gut microbes extensively modify these primary bile acids into a plethora of secondary bile acid metabolites cohlife.org. Similarly, steroid hormones, after undergoing host metabolism and conjugation in the liver, are excreted via bile into the intestine, where they become substrates for microbial enzymes nih.govresearchfloor.org.

The modification of the 3-oxo-Δ4-steroid core is a key step in the metabolism of many important hormones and bile acids. Gut microbes possess a wide array of enzymes capable of catalyzing these transformations.

Key microbial enzymes involved include:

Hydroxysteroid Dehydrogenases (HSDHs): These NAD(P)(H)-dependent enzymes catalyze the reversible conversion of hydroxyl groups to keto groups on the steroid nucleus nih.gov. They are highly regio- and stereospecific, targeting different positions (e.g., C-3, C-7, C-12) and orientations (α or β) of the hydroxyl groups. HSDHs are crucial for converting steroids between their active and inactive forms nih.gov.

3-oxo-Δ4-steroid Reductases: These enzymes are responsible for reducing the double bond at the Δ4 position of the A-ring. A notable example is the Fe-S flavoenzyme family OsrB, a 3-oxo-Δ4-steroid hormone reductase that converts various steroid hormones into their 5β-dihydrosteroid intermediates nih.gov.

3-oxo-5β-steroid Oxidoreductases: Following the reduction of the Δ4-bond, these enzymes, such as the short-chain dehydrogenase OsrC, further reduce the 3-oxo group. OsrC, for example, reduces 5β-intermediates to 3β,5β-tetrahydro products nih.gov.

Isomerases: Enzymes like 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase are also found in gut bacteria. These enzymes can convert 3β-hydroxy-Δ5-steroids into the corresponding 3-oxo-Δ4-steroid structure, a critical step in the synthesis of many steroid hormones nih.govbiorxiv.org.

The presence and activity of these diverse enzymes within the gut microbiota demonstrate a sophisticated system for metabolizing and modifying 3-oxo-Δ4-steroids, thereby influencing the host's endocrine functions.

Specific Microbial Species and Enzymatic Pathways

Research has identified several specific microbial species and their enzymatic pathways that are particularly important in the transformation of 3-oxo-Δ4-steroids.

Species within the genus Clostridium are well-documented for their potent steroid-transforming capabilities.

Clostridium scindens is a prominent gut commensal known for its ability to convert primary bile acids into secondary bile acids and also to transform glucocorticoids into androgens nih.govmdpi.com. This bacterium possesses a cortisol-inducible operon, desABCD, which is involved in the side-chain cleavage of cortisol to produce 11β-hydroxyandrost-4-ene-3,17-dione (11β-OHA) nih.gov.

Clostridium steroidoreducens , a novel human gut bacterium, has been shown to reduce a range of steroid hormones including cortisol, progesterone (B1679170), and testosterone (B1683101) nih.gov. It utilizes a specific reductive pathway encoded by the OsrABC operon. OsrB acts as a 3-oxo-Δ4-steroid hormone reductase, converting the parent steroid to a 5β-dihydrosteroid intermediate. Subsequently, OsrC, a 3-oxo-5β-steroid hormone oxidoreductase, reduces this intermediate to a 3β,5β-tetrahydrosteroid product nih.gov.

These findings highlight the specialized and efficient pathways that Clostridium species employ to metabolize 3-oxo-Δ4-steroids, significantly impacting the host's steroid pool.

Filamentous fungi are also significant contributors to steroid biotransformations, often employed in industrial processes for their ability to introduce hydroxyl groups at specific positions on the steroid nucleus, a chemically challenging feat researchgate.net.

Aspergillus species , such as Aspergillus tamarii, have been found to metabolize 5-ene steroids primarily through a 3β-hydroxy-steroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD/isomerase) pathway, which generates the 3-oxo-4-ene functionality nih.gov. This is a key conversion step for substrates like dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone (B344588) nih.gov. Aspergillus brasiliensis can transform androsta-1,4-diene-3,17-dione (ADD) into various hydroxylated derivatives nih.gov.

Fusarium culmorum has demonstrated the ability to perform regio- and stereospecific hydroxylations on 4-ene-3-oxo steroids, typically at the 15α- and 6β-positions mdpi.com.

Rhizopus arrhizus is known to hydroxylate B-norandrostenedione, producing multiple metabolites mdpi.com.

Penicillium raistrickii has been noted for its involvement in the 15α-hydroxylation of synthetic steroids researchgate.net.

Fungal transformations are characterized by their high specificity, making them valuable biocatalysts for producing steroid intermediates with desired modifications.

Recent research continues to uncover novel pathways for the reduction of 3-oxo-Δ4-steroids in various gut bacteria, expanding our understanding of the sterolbiome's capabilities.

The OsrABC reductive pathway in Clostridium steroidoreducens represents a significant discovery. This pathway efficiently reduces a variety of natural and synthetic steroid hormones to their 3β,5β-tetrahydrosteroid forms nih.gov. The initial step is catalyzed by OsrB, a promiscuous 3-oxo-Δ4-steroid hormone reductase that creates the 5β-dihydrosteroid intermediate nih.gov.

Beyond Clostridium, studies have identified other enzyme families in common gut bacteria, such as Δ4-3-ketosteroid 5β-reductase and 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase nih.govnih.gov. These enzymes are prevalent in healthy human populations and are involved in converting diverse 3-keto steroid hormones into their reduced derivatives nih.govnih.gov. For example, Clostridium innocuum and Eubacterium species can reduce progesterone to epipregnanolone (3β,5β-Tetrahydroprogesterone) biorxiv.org. The discovery of these widespread reductive pathways provides a molecular basis for the significant influence of the gut microbiome on host hormonal health nih.gov.

Data Tables

Table 1: Key Microbial Enzymes in 3-Oxo-Δ4-Steroid Modification

| Enzyme Class | Function | Example Enzyme | Source Organism(s) | Reference |

| Hydroxysteroid Dehydrogenase (HSDH) | Reversible oxidation/reduction of hydroxyl/keto groups | 20α-HSDH | Clostridium scindens | nih.gov |

| 3-oxo-Δ4-Steroid Reductase | Reduction of Δ4-5 double bond | OsrB | Clostridium steroidoreducens | nih.gov |

| 3-oxo-5β-Steroid Oxidoreductase | Reduction of 3-oxo group in 5β-steroids | OsrC | Clostridium steroidoreducens | nih.gov |

| 3β-HSD/Δ5-Δ4 Isomerase | Converts 3β-hydroxy-Δ5-steroids to 3-oxo-Δ4-steroids | 3β-HSD/isomerase | Aspergillus tamarii | nih.gov |

| Δ4-3-ketosteroid 5β-reductase | Reduction of progesterone and related hormones | 5β-reductase | Clostridium innocuum | nih.govbiorxiv.org |

Table 2: Examples of Microbial Transformation of 3-Oxo-Δ4-Steroids

| Microbial Species | Substrate | Key Pathway/Enzyme(s) | Product(s) | Reference |

| Clostridium scindens | Cortisol | desABCD operon | 11β-hydroxyandrost-4-ene-3,17-dione (11β-OHA) | nih.gov |

| Clostridium steroidoreducens | Cortisol, Progesterone, Testosterone | OsrABC pathway | 3β,5β-tetrahydrosteroid products | nih.gov |

| Aspergillus tamarii | Dehydroepiandrosterone (DHEA), Pregnenolone | 3β-HSD/isomerase | 3-oxo-4-ene steroids | nih.gov |

| Fusarium culmorum | 4-ene-3-oxo androstanes | Hydroxylases | 15α- and 6β-hydroxy derivatives | mdpi.com |

| Clostridium innocuum | Progesterone | Δ4-3-ketosteroid 5β-reductase | Epipregnanolone | biorxiv.org |

Ecological and Evolutionary Implications of Microbial Steroid Metabolism

The microbial metabolism of 3-oxo-delta4-steroids is not only a fundamental biochemical process but also carries significant ecological and evolutionary weight. The ability of microorganisms to transform and degrade these widespread and biologically potent molecules has shaped microbial communities, influenced the evolution of steroid-dependent organisms, and played a crucial role in global biogeochemical cycles.

From an ecological perspective, the microbial degradation of 3-oxo-delta4-steroids is a vital component of the carbon cycle. Steroids, being lipid-soluble and relatively complex molecules, can persist in the environment. Microorganisms capable of cleaving the steroid ring system, primarily through the 9,10-seco pathway, are instrumental in mineralizing these compounds, converting them into simpler molecules that can be re-integrated into the biosphere. This process is particularly important in environments receiving inputs of steroid hormones from anthropogenic sources, such as wastewater treatment plants and agricultural runoff. The persistence of these hormones can have endocrine-disrupting effects on wildlife, and microbial degradation serves as a natural attenuation mechanism. nih.govnih.gov

The distribution of steroid-degrading microorganisms is widespread, encompassing diverse ecosystems from soil and aquatic environments to host-associated microbiomes. nih.gov Bacteria are the primary organisms responsible for the complete degradation of steroids. nih.gov Among bacteria, Actinobacteria and Proteobacteria are the most well-studied groups capable of this metabolism. nih.gov The prevalence of these bacteria in different ecological niches suggests a significant role for steroids as a carbon and energy source in these environments.

Evolutionarily, the story of steroid metabolism is deeply rooted in the history of life. Evidence strongly suggests that the genetic machinery for both steroid biosynthesis and catabolism originated in bacteria. nih.govnih.gov It is hypothesized that key genes for steroid biosynthesis were transferred from bacteria to early eukaryotes through horizontal gene transfer (HGT), a process where genetic material is moved between organisms other than by vertical transmission from parent to offspring. nih.govwikipedia.org This event was likely a pivotal moment in eukaryotic evolution, as steroids are essential components of eukaryotic cell membranes, influencing their fluidity and permeability. nih.govnih.gov

The evolution of steroid catabolic pathways in bacteria appears to be a story of adaptation and diversification. The 9,10-seco pathway, which is central to the degradation of 3-oxo-delta4-steroids, is a prime example. nih.govresearchgate.net It is believed that an ancestral 9,10-seco-steroid degradation pathway existed and subsequently diversified through processes like gene duplication. scienceopen.com This allowed for the evolution of specialized pathways for different types of steroids, such as cholesterol and cholate. scienceopen.com The dissemination of these pathways among different bacterial lineages has been facilitated by HGT, allowing bacteria to adapt to new environments and utilize a wider range of steroid substrates. scienceopen.com

The interplay between microbial and eukaryotic steroid metabolism suggests a long history of co-evolution. Steroid hormones in eukaryotes function as signaling molecules that regulate a vast array of physiological processes. aimspress.com The ability of microorganisms, particularly those in the gut microbiome, to modify host-derived steroids can have profound effects on host physiology. This "inter-kingdom signaling" can influence the host's innate immune function and modulate microbial colonization. aimspress.com For instance, at certain concentrations, steroid hormones can enhance the expression of virulence-associated behaviors in some microbes. aimspress.com Conversely, these hormones can also act as part of the host's innate immune system to protect against pathogenic behaviors like biofilm formation. aimspress.com This intricate chemical cross-talk highlights a co-evolutionary arms race and symbiotic relationship between microbes and their hosts, mediated in part by the metabolism of 3-oxo-delta4-steroids and other related compounds.

Advanced Research Methodologies for 3 Oxo Δ4 Steroid Studies

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro systems are indispensable for isolating and studying the specific components of the complex cellular machinery involved in 3-oxo-Δ4-steroid metabolism. By removing the confounding variables present in a whole-organism or even whole-cell context, researchers can gain a detailed understanding of enzyme function and regulation.

A foundational approach to studying steroidogenesis involves the incubation of dissociated cells from steroidogenic glands, such as the adrenal cortex, with relevant substrates. This method allows for the direct assessment of metabolic pathways in a controlled environment. The process typically begins with the enzymatic digestion of the gland tissue, for instance, using collagenase to separate the cells. nih.gov These dispersed cells are then incubated with specific precursors to 3-oxo-Δ4-steroids.

Further refinement of this technique involves subcellular fractionation, where the cells are lysed, and different organelles are separated by centrifugation. nih.gov This is crucial because steroidogenic enzymes are localized to specific cellular compartments, primarily the mitochondria and the endoplasmic reticulum. By incubating substrates with isolated mitochondrial or microsomal fractions, researchers can pinpoint the location of specific enzymatic conversions and study the individual reactions in the steroidogenic cascade.

| Experimental Component | Description |

| Cell Source | Adrenal cortex, gonads, placenta |

| Dissociation Method | Enzymatic digestion (e.g., collagenase) |

| Incubation Substrates | Cholesterol, pregnenolone (B344588), progesterone (B1679170) |

| Subcellular Fractions | Mitochondria, Microsomes (Endoplasmic Reticulum) |

| Analysis Techniques | Chromatography (TLC, HPLC), Mass Spectrometry |

To study the intrinsic properties of a single steroidogenic enzyme in the absence of other cellular components, researchers utilize recombinant DNA technology. This involves cloning the gene for the enzyme of interest and expressing it in a host system, such as Escherichia coli or yeast. The expressed enzyme is then purified to homogeneity using techniques like affinity chromatography.

Once purified, the recombinant enzyme's activity can be profiled in detail. This involves incubating the enzyme with its substrate under various conditions (e.g., different pH, temperatures, and cofactor concentrations) and measuring the rate of product formation. This approach provides precise information about the enzyme's kinetic parameters, substrate specificity, and potential inhibition by various compounds. For instance, the activity of rat liver 3-oxo-5α-steroid Δ4-dehydrogenase has been studied to understand how its phosphorylation state modulates its enzymatic activity. researchgate.net

Understanding the regulation of genes encoding steroidogenic enzymes is crucial for comprehending the control of 3-oxo-Δ4-steroid production. Cell-based assays are powerful tools for this purpose. A common technique is the reporter gene assay, where the promoter region of a steroidogenic enzyme gene is linked to a reporter gene (e.g., luciferase or β-galactosidase). thermofisher.comnih.govberthold.comberthold.com This construct is then introduced into cultured cells.

When the cells are treated with signaling molecules, such as tropic hormones or second messengers like cyclic AMP (cAMP), any resulting increase or decrease in the transcription of the steroidogenic enzyme gene will be reflected in a corresponding change in the reporter protein's activity. oup.com This allows researchers to identify the specific regulatory elements in the promoter and the signaling pathways that control the expression of the enzyme. The Dual-Luciferase® Reporter Assay System, which uses a second reporter for normalization, is a widely used tool in these studies. berthold.comberthold.com

| Assay Type | Principle | Application |

| Reporter Gene Assay | The promoter of a gene of interest drives the expression of a readily measurable reporter protein (e.g., luciferase). | Studying the transcriptional regulation of steroidogenic enzyme genes by hormones and signaling molecules. thermofisher.comnih.govberthold.comberthold.comoup.com |

| Cell Viability/Proliferation Assays | Measures the number of viable cells in a culture after treatment with various compounds. | Assessing the effects of steroids or their precursors on cell growth and survival. |

| Hormone Production Assays | Direct measurement of steroid hormone levels in the cell culture medium using techniques like ELISA or mass spectrometry. | Quantifying the output of 3-oxo-Δ4-steroids and their metabolites in response to stimuli. |

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful methodology that allows researchers to trace the metabolic fate of molecules and elucidate the stereochemical details of enzymatic reactions. By replacing an atom in a precursor molecule with one of its isotopes, scientists can follow the labeled molecule through complex biochemical pathways.

Both stable (e.g., ²H, ¹³C) and radioactive (e.g., ³H, ¹⁴C) isotopes are used to label steroid precursors. These labeled compounds are then introduced into in vitro systems or administered in vivo. At various time points, samples are collected, and the steroids are extracted and analyzed to identify the labeled metabolites.

For example, studies have utilized [4-¹⁴C]progesterone and [7α-³H]pregnenolone to investigate their metabolism in human ovaries. nih.gov By tracking the distribution of the radioactive labels, researchers were able to identify several metabolites, including 17α-hydroxyprogesterone and androstenedione (B190577). nih.gov Similarly, the administration of ³H-Δ⁵-pregnenolone and ¹⁴C-progesterone has been used to trace the formation of labeled steroids in human axillary sweat. nih.gov

Isotopic labeling is particularly valuable for dissecting the mechanisms of enzymatic reactions, including the transfer of hydrogen atoms and the stereochemistry of these processes. By using stereospecifically labeled substrates, it is possible to determine which specific hydrogen atom is removed or added during a reaction.

A classic example is the study of 3-oxo-Δ⁵-steroid isomerase, an enzyme that catalyzes a key step in the formation of 3-oxo-Δ4-steroids. By incubating the enzyme with androst-5-ene-3β,17β-diol specifically labeled with tritium (³H) at the 4α or 4β position, researchers demonstrated that the isomerization reaction involves the stereospecific removal of the 4β hydrogen atom. nih.gov Further experiments using substrates labeled at the 6-position have elucidated the stereochemistry of proton addition at this position. nih.gov Such studies provide fundamental insights into the catalytic mechanisms of the enzymes responsible for 3-oxo-Δ4-steroid biosynthesis.

Advanced Spectrometric and Chromatographic Analysis

The structural elucidation and quantification of 3-oxo-Δ4-steroids and their metabolites are heavily reliant on sophisticated analytical techniques that combine separation power with sensitive detection. Mass spectrometry (MS) coupled with chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) forms the cornerstone of modern steroid analysis, enabling detailed profiling and the identification of novel metabolic pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and often preferred method for the comprehensive profiling of steroid metabolites, particularly in urine. nih.govresearchgate.net It is frequently considered a "gold standard" in steroid analysis due to its high chromatographic resolution and the detailed structural information provided by mass spectrometry. mdpi.com This technique is particularly effective for identifying inborn errors of steroidogenesis by providing an integrated picture of an individual's metabolome. daneshyari.com

Before analysis by GC-MS, steroids in biological samples, which are often present as sulfate or glucuronide conjugates, require enzymatic hydrolysis to release the free steroid. nih.govresearchgate.netnih.gov Subsequently, a derivatization step is necessary to increase the volatility and thermal stability of the steroids for gas-phase analysis. researchgate.netmdpi.comnih.gov A common two-step derivatization process involves methoximation of the ketone groups followed by silylation of the hydroxyl groups to form trimethylsilyl (TMS) ethers. researchgate.net

GC-MS has been instrumental in developing methods to determine specific 3-oxo-Δ4-steroids. For instance, a method was developed to measure 3-oxo-Δ4- and 3-oxo-Δ4,6-bile acids in infants with cholestasis. nih.gov This involved converting the bile acids into methyl ester-dimethylethylsilyl ether-methoxime derivatives to prevent dehydration during analysis. nih.gov Such methods allow for the identification of major bile acids associated with conditions like 3-oxo-Δ4-steroid 5β-reductase deficiency. nih.gov Despite the rise of liquid chromatography-mass spectrometry, GC-MS remains a preeminent discovery tool in clinical steroid investigations due to its non-selective nature, which ensures that all excreted steroids are captured in a single analysis. daneshyari.com

| Application | Sample Type | Key Findings/Technique | Citation |

|---|---|---|---|

| Clinical Steroid Investigations | Urine | A non-selective, powerful discovery tool for defining steroid disorder metabolomes. | daneshyari.com |

| Diagnosis of Gastric Disorders | Plasma | Combined with microwave-assisted derivatization for sensitive determination of 20 endogenous steroids. | mdpi.com |

| Detection of Inborn Errors of Metabolism | Urine | Validated for quantification of 32 urinary steroid metabolites, including androgens, glucocorticoids, and progestins. | nih.govresearchgate.net |

| Analysis of Cholestatic Liver Disease | Urine, Serum | Method developed for determining 3-oxo-Δ4- and 3-oxo-Δ4,6-bile acids to identify 3-oxo-Δ4-steroid 5β-reductase deficiency. | nih.gov |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Highly Sensitive Quantification of Steroid Intermediates

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has become a primary tool for the sensitive and specific quantification of steroid intermediates. This technique offers advantages over older methods, including minimal sample preparation and the ability to measure multiple analytes simultaneously in a small sample volume. nih.gov

A significant application of LC-ESI-MS/MS is in the diagnosis of inborn errors of bile acid biosynthesis, such as Δ4-3-oxo-steroid 5β-reductase deficiency. Researchers have developed simple and sensitive methods using LC-ESI-MS/MS to identify and quantify up to 39 conjugated and unconjugated bile acids, including the critical Δ(4)-3-oxo- and Δ(4,6)-3-oxo-bile acids that serve as markers for this deficiency. nih.govresearchgate.net In this approach, a concentrated and desalted urine sample is injected directly into the system, which operates in negative ion mode, with quantification achieved through selected reaction monitoring (SRM). nih.govresearchgate.net

The performance of this LC-MS/MS method has been validated against GC-MS, demonstrating its reliability. For example, in patients with confirmed Δ4-3-oxo-steroid 5β-reductase deficiency, the concentration of Δ(4)-3-oxo-bile acids was measured at significant levels (e.g., 48.8, 58.9, and 49.4 μmol/mmol creatinine). nih.govresearchgate.net Historically, these intermediates were screened using Fast Atom Bombardment Mass Spectrometry (FAB-MS) and characterized by GC-MS, but these methods are difficult to automate, leading most laboratories to adopt LC-MS/MS for screening. nih.govresearchgate.net Further structural information about 3-oxo-Δ4-steroids can be obtained through collision-induced dissociation (CID), which produces abundant fragment ions by cleaving the B-ring of the steroid structure. researchgate.net

| Analyte Group | Technique | Key Advantage | Citation |

|---|---|---|---|

| Bile Acid Intermediates | LC-ESI-MS/MS | Simple, sensitive, and suitable for automation in screening for Δ4-3-oxo-steroid 5β-reductase deficiency. | nih.govresearchgate.net |

| Steroid Hormones & Precursors | LC-MS/MS | Multiplexed nature allows for simultaneous analysis of many steroids in a small sample, ideal for complex adrenal diseases. | nih.gov |

| Oxosteroids | Nano-ESI-MS of Oximes | Collision-induced dissociation provides useful structural information by creating characteristic fragments of the steroid B-ring. | researchgate.net |

Fast Atom Bombardment Mass Spectrometry (FAB-MS) in Metabolite Identification

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique developed in the 1980s that is well-suited for analyzing non-volatile, thermally unstable, and polar compounds, including various biomolecules. wikipedia.orgumd.educreative-proteomics.comtaylorfrancis.com In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates ions, often protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation, making it useful for determining the molecular weight of the analyte. wikipedia.orgumd.edu

Historically, FAB-MS played a role in the screening of intermediates in bile acid biosynthesis from neonatal blood or urine. nih.govresearchgate.net It was also applied to the qualitative and quantitative analysis of steroid sulphates. nih.gov When analyzing steroid sulphates in negative ion mode, the spectrum prominently features the steroid sulphate anion, allowing for high sensitivity with samples as small as 15 nanograms. nih.gov However, the technique can be hampered by matrix effects from biological extracts, which may suppress the signal. nih.gov

While FAB-MS was a valuable tool for identifying steroid metabolites, it has largely been superseded by more modern techniques like LC-ESI-MS/MS, which are more readily automated and often provide greater sensitivity and specificity. nih.govresearchgate.net

| Matrix Compound | Typical Application |

|---|---|

| Glycerol | General purpose, widely used for polar molecules like steroid sulphates. wikipedia.orgnih.gov |

| Thioglycerol | Alternative to glycerol, used for various biomolecules. wikipedia.org |

| 3-Nitrobenzyl alcohol (3-NBA) | Commonly used for a wide range of compounds. wikipedia.orgumd.edu |

| Diethanolamine | Matrix for specific applications. wikipedia.org |

| Triethanolamine | Matrix for specific applications. wikipedia.org |

High-Performance Liquid Chromatography (HPLC) for Separation and Detection of Steroids

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of steroids from various complex matrices. nih.gov The most common mode for steroid analysis is reversed-phase HPLC, which typically employs a nonpolar stationary phase, such as an octadecyl silica (C18) column, and a polar mobile phase. nih.gov The composition of the mobile phase, often a mixture of methanol or acetonitrile with water, can be adjusted to optimize the separation of different steroids. nih.gov

Selectivity, a critical parameter in HPLC, can be manipulated by using different column stationary phases or by altering the mobile phase. chromatographyonline.com For instance, besides standard C18 columns, other phases like non-end-capped C18, polar-embedded, or phenyl-hexyl columns can provide alternative selectivities for challenging separations. chromatographyonline.com

HPLC coupled with ultraviolet (UV) spectrometry is a well-established method for analyzing Δ4-steroids, which possess a chromophore that gives them a maximum absorbance around 250 nm. nih.gov This property has been used to develop assays for determining the concentration of serum Δ4-steroids like cortisol, 17α-hydroxyprogesterone, and 21-deoxycortisol. nih.gov Studies have shown good correlation between concentrations measured by HPLC and those determined by radioimmunoassay. nih.gov HPLC has also been applied in mechanistic studies, for example, to demonstrate the conversion of synthetic 3-oxo-Δ4-steroids into final ecdysteroids in crab molting glands, confirming the involvement of these compounds as intermediates in ecdysteroid biosynthesis. nih.gov

| Column Type (Stationary Phase) | Separation Principle/Advantage | Citation |

|---|---|---|

| Octadecyl Silica (ODS or C18) | Standard for reversed-phase HPLC; widely used for separating a broad range of steroids. | nih.govlcms.czresearchgate.net |

| StableBond C18 (non-end-capped) | Provides alternative selectivity through interaction with silanol groups, useful in neutral to low pH mobile phases. | chromatographyonline.com |

| Bonus-RP (polar-embedded) | Minimizes interaction of polar samples with silanols, providing symmetrical peaks, especially at neutral pH. Prevents phase collapse in highly aqueous mobile phases. | chromatographyonline.com |

| Phenyl-Hexyl | Offers improved selectivity for aromatic compounds due to pi-pi interactions. | chromatographyonline.com |

Molecular Biology and Genomic Approaches

Understanding the function of enzymes that synthesize and metabolize 3-oxo-Δ4-steroids requires a deep dive into their genetic and structural properties. Molecular biology techniques, particularly gene sequencing and site-directed mutagenesis, have become indispensable tools for elucidating the complex structure-function relationships of steroidogenic enzymes.

Gene Sequencing and Site-Directed Mutagenesis for Structure-Function Relationship Studies of Steroidogenic Enzymes

Gene sequencing and site-directed mutagenesis allow researchers to precisely alter the amino acid sequence of an enzyme and observe the resulting effect on its function, such as substrate specificity and catalytic activity. This approach has been pivotal in studying enzymes involved in 3-oxo-Δ4-steroid metabolism.

One prominent example is the study of cytochrome P450 enzymes (CYPs). The bacterial enzyme CYP106A2 from Bacillus megaterium hydroxylates various 3-oxo-Δ4-steroids, converting progesterone mainly into 15β-hydroxyprogesterone. uni-saarland.de Through site-directed mutagenesis, researchers have successfully created mutants of this enzyme to alter its regio- and stereoselectivity, shifting the hydroxylation of progesterone towards the 11α-position. uni-saarland.de Similarly, directed evolution, which involves iterative rounds of mutagenesis and screening, has been used to engineer P450BM3 mutants that can hydroxylate different steroids at the C16-position with high activity and selectivity, avoiding common activity-selectivity trade-offs. acs.org

These molecular techniques are also crucial for understanding human steroidogenic enzymes and the impact of genetic mutations on their function. nih.gov For instance, the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme family catalyzes an essential step in the formation of all active steroid hormones by converting Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids. nih.gov Gene sequencing has identified different isoenzymes, such as the type II 3β-HSD, which is predominantly expressed in the adrenal gland and gonads. nih.gov Deficiencies in this enzyme, caused by mutations in the HSD3B2 gene, are responsible for a form of congenital adrenal hyperplasia. nih.gov Understanding the regulation of these genes involves studying transcription factors and signaling pathways that control their expression. nih.govfrontiersin.org

| Enzyme/Gene Family | Organism | Methodology | Key Finding | Citation |

|---|---|---|---|---|

| CYP106A2 (Steroid-15β-hydroxylase) | Bacillus megaterium | Site-Directed Mutagenesis | Altered the regio-selectivity of progesterone hydroxylation from the 15β to the 11α position. | uni-saarland.de |

| P450BM3 | Bacillus megaterium | Directed Evolution / Iterative Saturation Mutagenesis | Created mutants with nearly perfect regio- and diastereoselective hydroxylation of five different steroids at the C16-position. | acs.org |

| 3β-HSD (HSD3B Gene Family) | Human | Gene Sequencing / Promoter Analysis | Identified tissue-specific isoenzymes (Type I and Type II) and linked mutations in HSD3B2 to congenital adrenal hyperplasia. | nih.gov |

| Aldo-Keto Reductases (AKR1C1-4, AKR1D1) | Human | Gene Sequencing / QSAR Modeling | Germline mutations can alter protein structure and function, affecting substrate binding and catalytic efficiency, leading to disease. | nih.gov |

Metagenomic and Metatranscriptomic Analysis of Microbial Communities for Steroid Metabolism

Metagenomics and metatranscriptomics are culture-independent approaches that allow for the comprehensive study of the genetic material and gene expression of entire microbial communities. These methodologies are particularly valuable for understanding the role of complex microbiomes, such as the gut microbiota, in the metabolism of 3-oxo-Δ4-steroids.

Metagenomics involves sequencing the entire DNA from an environmental sample, which provides a snapshot of the community's collective genetic potential. This approach has been crucial in revealing the global distribution and diversity of bacteria capable of steroid catabolism. nih.govresearchgate.netasm.org A large-scale analysis of 346 public metagenomes from diverse environments—including wastewater treatment plants, soil, and marine environments—demonstrated that steroid-degrading bacteria are widespread. researchgate.netasm.org This research identified that Actinobacteria and Proteobacteria are the primary phyla involved in steroid degradation and even discovered several new lineages of steroid-degrading proteobacteria. researchgate.netasm.org Such studies provide a catalog of the genes and pathways, like the aerobic 9,10-seco steroid degradation pathway, present within a given microbial habitat. researchgate.net

Metatranscriptomics goes a step further by sequencing the community's RNA (cDNA), revealing which genes are actively being transcribed. This provides insight into the functional activity of the microbiome at a specific point in time. While metagenomics shows what a microbial community can do, metatranscriptomics shows what it is doing.

These advanced methodologies have been pivotal in linking microbial steroid metabolism to host health and disease. For example, by studying the human gut bacterium Clostridium steroidoreducens, researchers identified the OsrABC pathway, which reduces a variety of natural and synthetic steroid hormones. nih.govresearchgate.net OsrB, a key enzyme in this pathway, functions as a promiscuous 3-oxo-Δ4-steroid hormone reductase. nih.govnih.gov Crucially, analysis of fecal metagenomes has shown that homologs of the osrB gene are enriched in patients with Crohn's disease, establishing a potential link between this inflammatory disease and microbial enzymes that can deplete anti-inflammatory corticosteroids. nih.govnih.gov Another area of research focuses on the microbial conversion of glucocorticoids into androgens in the gut via the steroid-17,20-desmolase enzyme, encoded by desAB genes, which has implications for conditions like prostate cancer. illinois.edu

The table below presents key findings from metagenomic analyses of microbial communities involved in steroid metabolism.

| Environment/Host | Genes/Pathways Identified | Key Microbial Taxa | Significance |

| Diverse Environments (Wastewater, Soil, Marine) | Aerobic 9,10-seco steroid degradation pathway | Actinobacteria, Proteobacteria | Revealed the global distribution and previously underestimated taxonomic and biochemical diversity of steroid-degrading bacteria. nih.govresearchgate.netasm.org |

| Human Gut (Crohn's Disease Patients) | osrB homologs (3-oxo-Δ4-steroid hormone reductase) | Diverse gut bacteria | Established a link between inflammatory disease and the enrichment of microbial enzymes that metabolize anti-inflammatory corticosteroids. nih.govnih.gov |

| Human Gut | OsrABC reductive pathway | Clostridium steroidoreducens | Identified a novel pathway for the metabolism of natural and synthetic steroid hormones, including cortisol and progesterone. nih.govresearchgate.net |

| Human Gut | desAB genes (steroid-17,20-desmolase) | Butyricicoccus desmolans, Clostridium cadavaris | Identified a microbial pathway for converting glucocorticoids to androgens, with potential relevance to prostate cancer. illinois.edu |

Future Directions and Emerging Research Areas

Elucidating the Full Enzyme Repertoire and Regulatory Networks

While significant strides have been made in identifying enzymes that metabolize the 3-oxo-Δ4-steroid moiety, a complete picture of the enzymatic machinery and its regulation remains to be fully elucidated. The biosynthesis and catabolism of these steroids involve a diverse cast of enzymes, whose activities are tightly controlled to maintain hormonal balance and physiological homeostasis.

Key enzyme families involved in the transformation of 3-oxo-Δ4-steroids include:

3-Oxo-5α-steroid 4-dehydrogenases (SRD5A): These enzymes catalyze the conversion of 3-oxo-Δ4-steroids to their 5α-reduced metabolites. In humans, mutations in SRD5A can lead to developmental disorders. ebi.ac.ukebi.ac.uk

3-Oxo-5β-steroid 4-dehydrogenases (AKR1D1): This enzyme converts 3-oxo-Δ4-steroids to 5β-reduced products, a crucial step in bile acid biosynthesis and the metabolism of steroid hormones. wikipedia.orgnih.gov Deficiency in this enzyme leads to a severe and rapidly progressive cholestasis. nih.gov

Hydroxysteroid Dehydrogenases (HSDs): This superfamily of enzymes plays a pivotal role in the metabolism of steroid hormones by catalyzing oxidation and reduction reactions at various positions on the steroid nucleus. rsc.org For instance, 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD) is essential for the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, progesterone (B1679170), androgens, and estrogens. nih.gov

Cytochrome P450 Monooxygenases (P450s): These versatile biocatalysts are crucial for the regio- and stereoselective hydroxylation of steroids, a key modification that influences their biological activity. nih.govresearchgate.net

The regulation of these enzymatic activities is complex and occurs at multiple levels. Studies have shown that the expression and activity of enzymes like 3β-HSD are influenced by various endogenous compounds, including steroids themselves, and are subject to complex molecular regulation involving multiple factors and receptors. nih.gov For example, in rodents, the expression of certain 3β-HSD isoforms is regulated by growth hormone (GH), indicating a feedback loop where circulating steroid levels can modulate their own degradation pathways. nih.gov Furthermore, enzyme activity can be modulated by post-translational modifications, such as phosphorylation, which has been shown to affect the activity of rat liver 3-oxo-5α-steroid Δ4-dehydrogenase. researchgate.net

Future research will need to focus on identifying novel enzymes and characterizing their specific roles in the metabolic network. A deeper understanding of the transcriptional and post-translational regulatory mechanisms will be crucial for comprehending how the body maintains steroid homeostasis and how this balance is disrupted in disease states.

Table 1: Key Enzyme Families in 3-Oxo-Δ4-Steroid Metabolism

| Enzyme Family | Function | Physiological Relevance |

|---|---|---|

| 3-Oxo-5α-steroid 4-dehydrogenases (SRD5A) | Converts 3-oxo-Δ4-steroids to 5α-reduced metabolites. ebi.ac.ukebi.ac.uk | Formation of potent androgens like dihydrotestosterone. ebi.ac.uk |

| 3-Oxo-5β-steroid 4-dehydrogenase (AKR1D1) | Converts 3-oxo-Δ4-steroids to 5β-reduced metabolites. wikipedia.org | Essential for bile acid biosynthesis and steroid hormone metabolism. wikipedia.orgnih.gov |

| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. rsc.org | Biosynthesis and inactivation of all classes of steroid hormones. nih.gov |

| Cytochrome P450 Monooxygenases (P450s) | Mediate regio- and stereoselective hydroxylation of the steroid scaffold. nih.govresearchgate.net | Crucial for producing diverse, biologically active steroid metabolites. nih.gov |

Understanding the Reciprocal Interplay between Host and Microbial Steroid Metabolism

There is a growing recognition of the profound and bidirectional relationship between the host and its gut microbiota in the metabolism of steroids. purdue.edu The gut microbiome is not a passive bystander but an active participant, capable of a wide range of steroid transformations that can significantly impact host physiology. nih.govnih.gov This intricate interplay constitutes a host-microbe metabolic axis, a complex communication highway that influences health and disease. core.ac.uk